molecular formula C9H13NO3 B8389004 3-Acetamidobicyclo[1.1.1]pentan-1-yl acetate

3-Acetamidobicyclo[1.1.1]pentan-1-yl acetate

Cat. No.: B8389004
M. Wt: 183.20 g/mol
InChI Key: IGSUQDHPOFVGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidobicyclo[1.1.1]pentan-1-yl acetate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3-acetamido-1-bicyclo[1.1.1]pentanyl) acetate

InChI

InChI=1S/C9H13NO3/c1-6(11)10-8-3-9(4-8,5-8)13-7(2)12/h3-5H2,1-2H3,(H,10,11)

InChI Key

IGSUQDHPOFVGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a DMF (2 mL) solution of 3-aminobicyclo[1.1.1]pentan-1-yl acetate (1 mmol) is added sodium bicarbonate (3 mmol) and then acetyl chloride (1 mmol) by syringe at 0° C. The reaction is allowed to warm up to r.t. and monitored by LCMS. After LCMS analysis indicated consumption of starting material, the reaction is diluted with water and extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried (magnesium sulfate), filtered, and concentrated. The crude residue is subjected to flash chromatography (silica gel, EtOAc/hexanes) to give 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
3-aminobicyclo[1.1.1]pentan-1-yl acetate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid can be converted to the methyl ketone intermediate by treatment with either methyl lithium or methylmagnesium bromide (Scheme 1). Baeyer-Villagar type oxidation with mCPBA or other peroxycarboxylic acids can give 3-aminobicyclo[1.1.1]pentan-1-yl acetate. The amine can then be coupled with an appropriate carboxylic acid or acid chloride, such as acetyl chloride to give 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3). Selective hydrolysis of the ester group with hydroxide ion gives N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1). Alternatively, starting with the commercially available 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid and carrying out a Curtius reaction or modified Curtius reaction using diphenylphosphoryl azide gives the amino alcohol intermediate, which can then be treated with acetyl chloride (1 eq) in the presence of base (for example, K2CO3, Na2CO3, TEA, and the like) to give N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1) or with acetyl chloride (>2 eq) in the presence of base (for example, K2CO3, Na2CO3, TEA, and the like) to give 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3).
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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